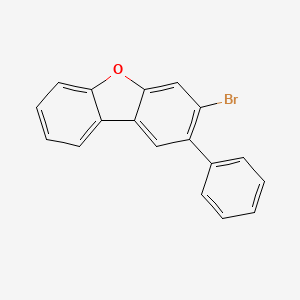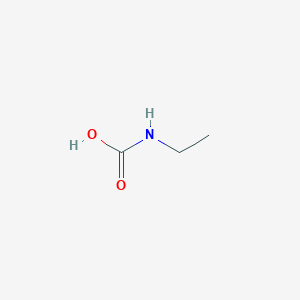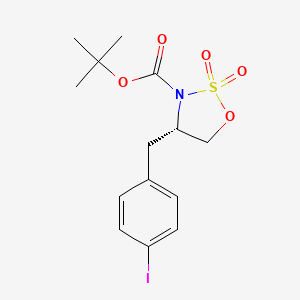
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is a derivative of amoxicillin, a widely used antibiotic in the penicillin class. This compound is characterized by the addition of a 2,2-dimethyl-1-oxopropyl group to the amoxicillin molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin typically involves the acylation of amoxicillin with 2,2-dimethyl-1-oxopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions and yield.
Purification: Using techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted amides or esters.
Aplicaciones Científicas De Investigación
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored for its enhanced pharmacokinetic properties and potential to treat resistant bacterial infections.
Industry: Used in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The addition of the 2,2-dimethyl-1-oxopropyl group may enhance its ability to penetrate bacterial cell walls or evade bacterial resistance mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Amoxicillin: The parent compound, widely used as an antibiotic.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Cloxacillin: A penicillinase-resistant penicillin used to treat resistant bacterial infections.
Uniqueness
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is unique due to the structural modification that may enhance its pharmacokinetic properties and efficacy against resistant bacterial strains. This modification can potentially improve its stability, absorption, and distribution in the body compared to its parent compound, amoxicillin.
Propiedades
Fórmula molecular |
C21H27N3O6S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
6-[[2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H27N3O6S/c1-20(2,3)19(30)23-12(10-6-8-11(25)9-7-10)15(26)22-13-16(27)24-14(18(28)29)21(4,5)31-17(13)24/h6-9,12-14,17,25H,1-5H3,(H,22,26)(H,23,30)(H,28,29) |
Clave InChI |
SEPXWAZZCPMULA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C)(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)



![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)


![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)

